WH-4-025

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

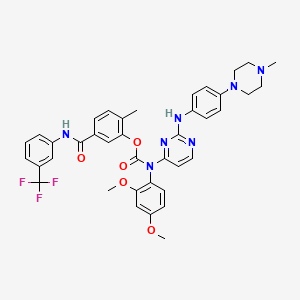

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWDOHSKUDECFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38F3N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of WH-4-025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-025 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, the downstream signaling pathways it modulates, and its potential therapeutic applications. The information presented is collated from publicly available data, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Salt-Inducible Kinases (SIKs)

This compound exerts its biological effects through the direct inhibition of the Salt-Inducible Kinase (SIK) family, which comprises three isoforms: SIK1, SIK2, and SIK3.[1][2][3][4] These kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of signal transduction pathways involved in metabolism, inflammation, and cellular proliferation.

Quantitative Inhibitory Activity

Table 1: Inhibitory Activity of Representative Pan-SIK Inhibitors

| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [5] |

| YKL-05-099 | ~10 | 40 | ~30 | [6] |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [7] |

Note: This table provides data for analogous compounds to illustrate the typical potency of pan-SIK inhibitors. The exact IC50 values for this compound are not publicly available.

Signaling Pathways Modulated by this compound

By inhibiting SIKs, this compound influences the phosphorylation status and activity of several key downstream substrates, thereby modulating critical signaling pathways. The primary substrates of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).

The SIK-CRTC-CREB Signaling Axis

In a basal state, SIKs phosphorylate CRTCs (CRTC1, CRTC2, and CRTC3), leading to their sequestration in the cytoplasm through binding to 14-3-3 proteins. This prevents CRTCs from translocating to the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein). Inhibition of SIKs by this compound prevents the phosphorylation of CRTCs. Consequently, dephosphorylated CRTCs translocate to the nucleus, bind to CREB, and enhance the transcription of CREB target genes.[8] This pathway is pivotal in regulating metabolic homeostasis and immune responses.

Figure 1: The SIK-CRTC-CREB signaling pathway and the inhibitory effect of this compound.

The SIK-HDAC Signaling Axis

SIKs also phosphorylate Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), which promotes their association with 14-3-3 proteins and their retention in the cytoplasm. By inhibiting SIKs, this compound leads to the dephosphorylation of Class IIa HDACs, their subsequent translocation to the nucleus, and the repression of their target genes. This pathway is implicated in the regulation of cellular differentiation and inflammatory responses.

Potential Therapeutic Applications

The modulation of the SIK signaling pathway by this compound suggests its potential utility in a range of therapeutic areas.

Anti-Inflammatory and Immunomodulatory Effects

Inhibition of SIKs has been shown to have a dual effect on the immune response: it suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) by myeloid cells, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.[6][7] This immunomodulatory profile makes SIK inhibitors like this compound attractive candidates for the treatment of inflammatory and autoimmune diseases.

Oncology

The role of SIKs in cancer is complex and context-dependent.[6] However, SIK inhibition has been shown to induce apoptosis in certain cancer cell lines and may have therapeutic potential in specific malignancies.

Experimental Protocols

The following are representative protocols for key experiments used to characterize SIK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against SIK kinases.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human SIK1, SIK2, or SIK3, a suitable substrate (e.g., AMARA peptide), and ATP in kinase assay buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the SIK enzyme, substrate, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures luminescence.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the target engagement of a compound in a cellular environment.

Methodology:

-

Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or this compound for a specific duration.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble SIK protein remaining at each temperature in both the vehicle- and this compound-treated samples using Western blotting or other protein detection methods.

-

Data Analysis: Binding of this compound to SIKs is expected to increase their thermal stability, resulting in a shift of the melting curve to higher temperatures.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of SIK substrates in cells.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CRTCs (e.g., anti-phospho-CRTC2) and total CRTCs. Subsequently, use appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which should decrease with increasing concentrations of this compound.

Kinome-wide Selectivity

To fully characterize the mechanism of action of this compound, it is essential to determine its selectivity across the human kinome. This is typically achieved through large-scale kinase screening panels (e.g., KinomeScan™). While a specific kinome-wide selectivity profile for this compound is not publicly available, selective SIK inhibitors are designed to have minimal off-target effects on other kinases, which is crucial for their therapeutic potential and for minimizing side effects.[5][6]

Conclusion

This compound is a Salt-Inducible Kinase inhibitor that functions by blocking the catalytic activity of SIK1, SIK2, and SIK3. This inhibition leads to the modulation of downstream signaling pathways, primarily the SIK-CRTC-CREB and SIK-HDAC axes. The resulting changes in gene transcription have significant implications for inflammation, metabolism, and cell proliferation, highlighting the therapeutic potential of this compound in a variety of diseases. Further studies are warranted to fully elucidate its quantitative inhibitory profile and kinome-wide selectivity to advance its development as a research tool and potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

WH-4-025: A Potent Salt-Inducible Kinase (SIK) Inhibitor for Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), have emerged as critical regulators of inflammatory responses, particularly within the innate immune system. These serine/threonine kinases play a pivotal role in modulating the function of myeloid cells, such as macrophages and dendritic cells (DCs). Inhibition of the SIK family has been shown to orchestrate a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype, making SIK inhibitors a promising class of therapeutic agents for a range of autoimmune and inflammatory disorders. WH-4-025 is a potent SIK inhibitor that has garnered interest in the field of immunology research.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data

The inhibitory activity of this compound and its analogs against SIK isoforms is a critical parameter for designing and interpreting immunology experiments. While specific IC50 values for this compound are detailed within patent documentation (WO2016023014A2), the data for the structurally related and potent SIK inhibitor WH-4-023 provides valuable insight into the compound's likely efficacy and selectivity.[7][8]

| Compound Name | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Other Notable Kinase Inhibition | Reference |

| This compound | Data typically found in patent WO2016023014A2 | Data typically found in patent WO2016023014A2 | Data typically found in patent WO2016023014A2 | Not extensively profiled in public literature | [4][5][6][7] |

| WH-4-023 | 10 | 22 | 60 | Lck (2 nM), Src (6 nM) |

Mechanism of Action: SIK Signaling in Immune Regulation

Salt-inducible kinases are key downstream effectors of various immune signaling pathways. In myeloid cells, SIKs act as a crucial checkpoint in the production of both pro- and anti-inflammatory cytokines. The primary mechanism through which SIKs exert their influence is by phosphorylating and thereby regulating the activity of transcription co-activators, most notably the CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs).

Under basal or pro-inflammatory conditions, active SIKs phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins.[9] This prevents their nuclear translocation and subsequent co-activation of transcription factors such as CREB and MEF2. The inhibition of SIKs with compounds like this compound disrupts this process. Dephosphorylated CRTCs and HDACs are then free to enter the nucleus, where they modulate gene expression.

A key consequence of SIK inhibition in macrophages and dendritic cells is the potentiation of an anti-inflammatory phenotype. This is characterized by a significant reduction in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12), coupled with a marked increase in the production of the anti-inflammatory cytokine, interleukin-10 (IL-10).[3][10][11][12][13][14] This dual action of suppressing inflammatory mediators while promoting regulatory responses underscores the therapeutic potential of SIK inhibitors in inflammatory diseases.

Furthermore, there is evidence of crosstalk between the SIK and NF-κB signaling pathways. NF-κB is a master regulator of inflammation, and its activity can be modulated by the signaling events downstream of SIK inhibition, contributing to the overall anti-inflammatory effect.[15]

Signaling Pathway Diagram

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rigorous investigation of this compound's immunological effects. Below are protocols for key in vitro assays.

Bone Marrow-Derived Macrophage (BMDM) Generation and Polarization

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages, followed by polarization to pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, which can be modulated by this compound.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)

-

LPS (Lipopolysaccharide)

-

IFN-γ (Interferon-gamma)

-

IL-4 (Interleukin-4)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque

-

6-well tissue culture plates

Procedure:

-

Isolation of Bone Marrow Cells: Euthanize mice and sterilize femurs and tibias. Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.[16][17][18][19][20]

-

Cell Culture: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. Centrifuge the cells and resuspend in complete RPMI-1640 medium.

-

Differentiation: Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium containing 20 ng/mL M-CSF. Culture for 7 days, replacing the medium on day 4.[16][17][18]

-

Macrophage Polarization and this compound Treatment:

-

On day 7, replace the medium with fresh complete RPMI-1640.

-

Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

-

To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

To induce M2 polarization, add IL-4 (20 ng/mL).

-

Incubate for 24 hours.

-

-

Analysis: Collect the cell culture supernatants for cytokine analysis (e.g., ELISA or Luminex). The cells can be harvested for flow cytometry analysis of surface markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2) or for gene expression analysis.

BMDM Generation and Polarization Workflow

Monocyte-Derived Dendritic Cell (Mo-DC) Generation and Activation

This protocol details the generation of dendritic cells from monocytes and their subsequent activation, a process that can be modulated by this compound.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

GM-CSF (Granulocyte-macrophage colony-stimulating factor)

-

IL-4 (Interleukin-4)

-

LPS (Lipopolysaccharide)

-

This compound (dissolved in DMSO)

-

Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells

-

CD14+ magnetic beads (for human monocyte isolation)

-

6-well tissue culture plates

Procedure:

-

Monocyte Isolation: Isolate monocytes from human PBMCs using CD14+ magnetic bead selection or use total mouse bone marrow cells.[1][21][22]

-

Differentiation: Culture the isolated monocytes or bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (20 ng/mL) and IL-4 (20 ng/mL) for 6-7 days. Replace the medium every 2-3 days.[1][21]

-

DC Activation and this compound Treatment:

-

On day 7, harvest the immature DCs and re-plate in fresh medium.

-

Pre-treat the DCs with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the DCs with LPS (100 ng/mL) for 24 hours to induce maturation and activation.

-

-

Analysis: Collect cell culture supernatants for cytokine profiling (e.g., IL-12, IL-10, TNF-α). Analyze the DCs for the expression of maturation markers such as CD80, CD86, and MHC class II by flow cytometry.[1][23][24]

Mo-DC Generation and Activation Workflow

Cytokine Profiling using Luminex Assay

The Luminex assay is a high-throughput method to simultaneously measure the concentration of multiple cytokines in a small volume of sample, such as cell culture supernatants.

Materials:

-

Luminex multiplex cytokine assay kit (commercially available)

-

Cell culture supernatants (from BMDM or Mo-DC experiments)

-

Luminex instrument

-

96-well filter plates

Procedure:

-

Sample Preparation: Centrifuge the cell culture supernatants to remove any cellular debris.

-

Assay Protocol: Follow the manufacturer's instructions for the specific Luminex kit being used. This typically involves:

-

Adding antibody-coupled magnetic beads to the wells of a 96-well filter plate.

-

Adding standards and samples to the wells and incubating to allow the cytokines to bind to the beads.

-

Washing the beads to remove unbound material.

-

Adding a biotinylated detection antibody cocktail and incubating.

-

Adding streptavidin-phycoerythrin (SAPE) and incubating.

-

Washing the beads again.

-

Resuspending the beads in assay buffer.

-

-

Data Acquisition: Acquire the data on a Luminex instrument. The instrument will measure the fluorescence intensity of each bead, which is proportional to the amount of bound cytokine.[2][25][26][27]

-

Data Analysis: Use the Luminex software to analyze the raw data and calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

This compound represents a valuable tool for investigating the role of salt-inducible kinases in the complex network of immune regulation. Its ability to modulate the cytokine profile of key myeloid cells highlights its potential for dissecting the molecular mechanisms underpinning inflammatory processes. The data and protocols provided in this guide are intended to facilitate rigorous and reproducible research into the immunological effects of this compound and other SIK inhibitors, ultimately contributing to the development of novel therapeutic strategies for a variety of immune-mediated diseases.

References

- 1. Dendritic Cell Based In Vitro Assays | RoukenBio [rouken.bio]

- 2. 2.4. Analysis of Cytokines: Luminex Assay [bio-protocol.org]

- 3. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. WO2016023014A2 - Uses of salt-inducible kinase (sik) inhibitors - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 9. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage deactivation by interleukin 10 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Polarization of Rheumatoid Macrophages by TNF Targeting Through an IL-10/STAT3 Mechanism [frontiersin.org]

- 12. Macrophage innate training induced by IL-4 and IL-13 activation enhances OXPHOS driven anti-mycobacterial responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of interleukin-10 treated macrophages on bone marrow mesenchymal stem cells via signal transducer and activator of transcription 3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interleukin-10 inhibits tumor necrosis factor-alpha production in lipopolysaccharide-stimulated RAW 264.7 cells through reduced MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.3. Bone Marrow-Derived Macrophage (BMDM) Culture and Macrophage Polarization [bio-protocol.org]

- 17. Bone Marrow-Derived Macrophages (BMDM) Isolation, Culture, and Stimulation [bio-protocol.org]

- 18. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]

- 19. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. miltenyibiotec.com [miltenyibiotec.com]

- 22. Isolation Protocol of Mouse Monocyte-derived Dendritic Cells and Their Subsequent In Vitro Activation with Tumor Immune Complexes [jove.com]

- 23. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]

- 24. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]

- 25. Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. files.core.ac.uk [files.core.ac.uk]

- 27. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]

role of WH-4-025 in cancer cell signaling pathways

An In-Depth Technical Guide on the Role of WH-4-025 in Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, a group of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] The dysregulation of SIKs, particularly the overexpression of SIK2 and SIK3, is implicated in the progression of various cancers, including ovarian and prostate cancer.[3][4][5] this compound represents a research tool for investigating the therapeutic potential of SIK inhibition. This document outlines the mechanism of action of SIKs in cancer, the role of this compound as an inhibitor, and provides contextual information on related signaling pathways such as the Hippo-YAP/TAZ pathway. Furthermore, it includes standardized experimental protocols and data presentation templates to guide preclinical research.

Introduction to this compound

This compound is identified as a potent inhibitor of Salt-Inducible Kinases.[1][2] Its primary therapeutic potential in oncology lies in its ability to modulate critical signaling pathways that are hijacked by cancer cells to promote proliferation, survival, and metastasis.[6][7]

Chemical Properties:

-

Molecular Formula: C₃₉H₃₈F₃N₇O₅

-

CAS Number: 1876463-35-2

-

Target: Salt-inducible Kinase (SIK) family[1]

The Salt-Inducible Kinase (SIK) Signaling Pathway in Cancer

The SIK family, comprising SIK1, SIK2, and SIK3, acts as a crucial node in cellular signaling, translating upstream signals from kinases like Liver Kinase B1 (LKB1) into downstream transcriptional responses.[3][4][8] The roles of SIK isoforms in cancer are distinct and context-dependent:

-

SIK1: Often acts as a tumor suppressor, with its expression frequently downregulated in malignant tumors.[3][4]

-

SIK2 & SIK3: Generally considered oncoproteins, their expression is often elevated in cancers and correlates with poor patient outcomes.[3][4][5] SIK2, in particular, is a key driver in ovarian cancer, where it promotes cell proliferation, survival, fatty acid metabolism, and omental metastasis by activating the PI3K/Akt pathway.[9][10][11]

The primary downstream substrates of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][8][12] In their active state, SIKs phosphorylate these substrates, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins.[12] This prevents them from entering the nucleus and regulating gene expression, a process that is critical for both normal physiology and cancer progression.

Mechanism of Action of this compound

This compound functions by competitively binding to the ATP-binding pocket of SIK kinases, thereby preventing the phosphorylation of their downstream targets.[7] In cancer cells where SIK2/3 are overactive, this inhibition leads to the dephosphorylation and subsequent nuclear translocation of CRTCs and HDACs. This event fundamentally rewires the cell's transcriptional program, which can suppress oncogenic phenotypes by inducing apoptosis and inhibiting tumor growth.[7]

Contextual Pathway: Hippo-YAP/TAZ Signaling

The Hippo pathway is a critical tumor-suppressive signaling cascade that controls organ size and cell proliferation.[13][14] Its core components are a series of kinases (MST1/2 and LATS1/2) that ultimately phosphorylate and inactivate the transcriptional co-activators YAP and TAZ.[14] In many cancers, the Hippo pathway is silenced, leading to the sustained nuclear activity of YAP/TAZ.[13][15] Nuclear YAP/TAZ associate with TEAD family transcription factors to drive the expression of genes that promote proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[13][16] Notably, studies have linked SIK2 to the regulation of the Hippo-YAP pathway, suggesting potential crosstalk between these two networks in cancer.[17]

Preclinical Data Presentation

While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide a standardized format for presenting such data as it is generated.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (IC₅₀) IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |

| SK-OV-3 | Ovarian Cancer | 72 | Data | Citation |

| OVCAR-8 | Ovarian Cancer | 72 | Data | Citation |

| PC-3 | Prostate Cancer | 72 | Data | Citation |

| DU-145 | Prostate Cancer | 72 | Data | Citation |

| A549 | Lung Cancer | 72 | Data | Citation |

| MCF-7 | Breast Cancer | 72 | Data | Citation |

Table 2: Effect of this compound on Key Signaling Proteins Data can be presented as fold change in protein expression or phosphorylation relative to a vehicle control, as determined by methods like Western Blotting or Mass Spectrometry.

| Cell Line | Treatment | Protein Target | Change in Phosphorylation | Change in Total Protein | Reference |

| SK-OV-3 | 1 µM this compound | p-HDAC (Ser259) | Data (e.g., -80%) | Data (e.g., No change) | Citation |

| SK-OV-3 | 1 µM this compound | p-Akt (Ser473) | Data (e.g., -65%) | Data (e.g., No change) | Citation |

| OVCAR-8 | 1 µM this compound | p-HDAC (Ser259) | Data | Data | Citation |

| OVCAR-8 | 1 µM this compound | p-Akt (Ser473) | Data | Data | Citation |

Key Experimental Protocols

In Vitro Cell Viability Assay (MTT / CCK-8)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log-concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.

Western Blot Analysis for Protein Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation status of target proteins within the SIK signaling pathway.

Methodology:

-

Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody (e.g., anti-p-HDAC, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to a loading control (e.g., GAPDH or β-actin) or the total protein.

In Vivo Xenograft Tumor Model Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD-SCID or Athymic Nude) for one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., SK-OV-3) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily for 21 days).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

-

Study Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western Blot).

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle groups to determine efficacy.

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of Salt-Inducible Kinases in cancer biology. The SIK pathway, particularly the SIK2 isoform, represents a promising therapeutic target in malignancies like ovarian cancer where it drives proliferation and metastasis.[9][18] Future research should focus on generating comprehensive preclinical data, including IC₅₀ values across a wide panel of cancer cell lines, to identify sensitive and resistant populations. In vivo studies are crucial to establish efficacy, optimal dosing schedules, and a pharmacokinetic/pharmacodynamic profile. Investigating the potential for combination therapies, for instance with taxanes in ovarian cancer or with inhibitors of parallel survival pathways, could unlock the full therapeutic potential of SIK inhibition.[19]

References

- 1. This compound - Immunomart [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The diverse oncogenic and tumor suppressor roles of salt-inducible kinase (SIK) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Perspective on targeting salt-inducible kinase 2 (SIK2) in ovarian cancer metastasis - Jensen - Translational Cancer Research [tcr.amegroups.org]

- 10. SIK2 enhances synthesis of fatty acid and cholesterol in ovarian cancer cells and tumor growth through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. YAP/TAZ at the roots of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]

- 18. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SIK2 is a centrosome kinase required for bipolar mitotic spindle formation that provides a potential target for therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to WH-4-025: A Salt-Inducible Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-025 is a potent and specific small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure of this compound, its target binding characteristics, and the downstream effects on cellular signaling pathways. Detailed experimental protocols for the characterization of this compound and similar kinase inhibitors are also provided to facilitate further research and development in this area.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C39H38F3N7O5. Its structure is characterized by a central pyrimidine core with multiple substituted aromatic and heterocyclic moieties. The presence of a trifluoromethyl group is a notable feature, often incorporated in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H38F3N7O5 | [1][2] |

| Molecular Weight | 741.76 g/mol | [1][2] |

| CAS Number | 1876463-35-2 | [1][2] |

| SMILES | O=C(OC1=CC(C(NC2=CC(C(F)(F)F)=CC=C2)=O)=CC=C1C)N(C3=NC(NC4=CC=C(N(CC5)CCN5C)C=C4)=NC=C3)C(C=CC(OC)=C6)=C6OC | [2] |

Note: The SMILES string can be used with chemical drawing software to generate the 2D structure.

Target Binding and Potency

This compound is a potent inhibitor of the Salt-Inducible Kinase (SIK) family, which comprises three isoforms: SIK1, SIK2, and SIK3. While specific IC50 values for this compound are not publicly available in the searched literature, data for the closely related analog, WH-4-023 , provides insight into the potency of this chemical series against the SIK isoforms.

Table 2: In Vitro Potency of WH-4-023 against SIK Isoforms

| Target | IC50 (nM) |

| SIK1 | 10 |

| SIK2 | 22 |

| SIK3 | 60 |

Data for WH-4-023, a structurally related SIK inhibitor.

The precise binding mode of this compound to the SIK kinase domain has not been elucidated by crystallographic studies in the available literature. However, based on the structure of other kinase inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the SIK enzymes. The various functional groups on the molecule are likely to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, thereby preventing the binding of ATP and subsequent phosphorylation of SIK substrates.

SIK Signaling Pathway and Mechanism of Action

Salt-Inducible Kinases are key regulators of various cellular processes, including metabolism, inflammation, and cell growth. SIKs are themselves activated by upstream kinases such as Liver Kinase B1 (LKB1). Once active, SIKs phosphorylate a number of downstream targets, most notably the Class IIa Histone Deacetylases (HDACs) and the CREB-regulated transcription coactivators (CRTCs).

By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets. This leads to the dephosphorylation and nuclear translocation of Class IIa HDACs and CRTCs, which in turn modulates the expression of a wide range of genes. For instance, the nuclear accumulation of CRTCs can enhance the transcription of genes regulated by the cAMP response element-binding protein (CREB).

Caption: SIK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of SIK inhibitors like this compound.

In Vitro SIK Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific SIK isoform.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Biotinylated peptide substrate (e.g., a peptide containing the SIK recognition motif)

-

This compound or other test compounds dissolved in DMSO

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase buffer.

-

Add the SIK enzyme to each well.

-

Add the test compound dilutions to the respective wells.

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro SIK kinase assay.

Cellular Target Engagement Assay

This type of assay confirms that the compound can enter cells and bind to its intended target. A common method is the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cell line expressing the target SIK isoform

-

Cell culture medium and supplements

-

This compound or other test compounds dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Instrumentation for heating cell lysates (e.g., PCR thermocycler)

-

Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

-

Antibodies specific for the SIK isoform

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period.

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Divide the cell lysate into aliquots.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

-

Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SIK protein in each sample by Western blotting using a specific antibody.

-

Binding of this compound will stabilize the SIK protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures compared to the vehicle-treated control).

Conclusion

This compound is a valuable research tool for investigating the biological roles of Salt-Inducible Kinases. Its potency and specificity, inferred from related compounds, make it a suitable probe for dissecting SIK-mediated signaling pathways in various cellular contexts. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the discovery of novel SIK inhibitors. Future studies should focus on obtaining precise quantitative data for this compound against all SIK isoforms and elucidating its exact binding mode through structural biology approaches. Such information will be critical for the development of next-generation SIK inhibitors with therapeutic potential for a range of diseases, including inflammatory disorders and cancer.

References

The Pivotal Role of Salt-Inducible Kinase (SIK) Inhibitors in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are a subfamily of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] Initially identified for their role in sodium homeostasis, SIKs have emerged as critical regulators of numerous physiological processes, including metabolism, inflammation, and cell growth.[2][3] Dysregulation of SIK signaling has been implicated in a range of pathologies such as cancer, metabolic disorders, and autoimmune diseases, making them a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive literature review of SIK inhibitors, detailing their mechanism of action, quantitative data, experimental evaluation protocols, and the intricate signaling pathways they modulate.

Core Signaling Pathway

The canonical SIK signaling pathway is initiated upstream by Liver Kinase B1 (LKB1), a master kinase that phosphorylates and activates SIKs.[1] Once activated, SIKs phosphorylate and inhibit the activity of transcriptional co-activators, primarily the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[5][6] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene expression.[6] SIK inhibitors function by blocking the kinase activity of SIKs, leading to the dephosphorylation and nuclear translocation of CRTCs and HDACs, ultimately modulating the expression of genes involved in inflammation, metabolism, and cell survival.[4]

References

- 1. SIK inhibitor treatment [bio-protocol.org]

- 2. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to SIK Isoforms and the Pan-Inhibitor WH-4-025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Salt-Inducible Kinase (SIK) isoforms—SIK1, SIK2, and SIK3—and the small molecule inhibitor WH-4-025. It details their roles in critical signaling pathways, presents comparative quantitative data for various inhibitors, and outlines key experimental protocols for their study.

Introduction to Salt-Inducible Kinases (SIKs)

The Salt-Inducible Kinases (SIKs) are a subfamily of three serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) superfamily.[1][2][3][4] The family comprises three isoforms: SIK1, SIK2, and SIK3.[2][4] These kinases are crucial regulators of a multitude of physiological processes, including metabolic homeostasis, inflammation, cell growth, and neurological functions.[4][5]

All three SIK isoforms are activated via phosphorylation of a conserved threonine residue within their activation loop by the upstream master kinase, Liver Kinase B1 (LKB1).[2][6] Once activated, SIKs phosphorylate and regulate the activity of a range of downstream targets. The most well-characterized substrates are the Class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC7, and the CREB-regulated transcription coactivators (CRTCs).[5] Phosphorylation by SIKs typically leads to the sequestration of these transcriptional regulators in the cytoplasm, thereby inhibiting their nuclear activity.

While SIK1 expression is inducible by various stimuli, including high salt intake and hormonal signals, SIK2 and SIK3 are generally expressed constitutively in many tissues.[6][7] The dysregulation of SIK activity has been implicated in numerous diseases, such as cancer, metabolic disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[4]

This compound: A Pan-SIK Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of the Salt-Inducible Kinase family.[8][9][10][11] As referenced in patent WO2016023014A2, it is utilized in research settings to probe the function of SIKs in various biological systems.[8][9][10] By blocking the kinase activity of SIK1, SIK2, and SIK3, this compound can reverse the SIK-mediated phosphorylation of downstream targets like CRTCs and Class IIa HDACs, allowing their translocation to the nucleus to modulate gene expression. This mechanism makes it a valuable tool for studying the therapeutic potential of SIK inhibition.

Quantitative Inhibitor Data

While specific IC50 values for this compound against each SIK isoform are not detailed in publicly available literature, the potencies of several other well-characterized SIK inhibitors are provided below for comparative context. These compounds are frequently used to pharmacologically interrogate SIK signaling.

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [11] |

| MRT199665 | 110 | 12 | 43 | [7] |

| YKL-06-061 | 6.56 | 1.77 | 20.5 | [11] |

| YKL-06-062 | 2.12 | 1.40 | 2.86 | [11] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [12] |

| ARN-3236 | 21.63 | <1 | 6.63 | [11] |

| MRIA9 | 516 | 180 | 127 | [7][12] |

SIK Isoforms in Cellular Signaling Pathways

SIK isoforms act as central nodes in signaling networks that translate extracellular cues into transcriptional and metabolic responses. The inhibition of these kinases by compounds like this compound can significantly alter these pathways.

SIK1 Signaling

SIK1 is a critical component of the LKB1 tumor suppressor pathway.[3] It plays a significant role in regulating cellular responses to metabolic stress and growth factor signaling. For instance, the LKB1-SIK1 axis can inhibit the pro-metastatic TGF-β pathway, and SIK1 activation has been shown to suppress gluconeogenesis by modulating the cAMP/PKA/CREB signaling cascade.[2][13][14]

SIK2 Signaling

SIK2 is deeply integrated into pathways controlling cellular metabolism and tumorigenesis.[1][15] It has been shown to influence the PI3K-Akt-mTOR, Hippo-YAP, and Wnt/β-catenin signaling pathways.[15][16] Depending on the cellular context, SIK2 can act as either an oncogene or a tumor suppressor, highlighting its complex role in cancer biology.[16] It is the most abundant isoform in adipose tissue and a key regulator of insulin signaling and lipogenesis.[17]

SIK3 Signaling

SIK3 has emerged as a crucial regulator of sleep and circadian rhythms through the LKB1-SIK3-HDAC4 signaling axis.[18][19] It is also involved in controlling lipid metabolism in response to feeding and fasting signals.[20] Similar to SIK2, SIK3 can regulate tissue growth by phosphorylating Salvador (Sav), a key component of the Hippo pathway, thereby inhibiting its tumor-suppressive function.[21]

Experimental Protocols & Methodologies

The study of SIKs and their inhibitors involves a range of biochemical and cell-based assays. Below are outlines of key experimental protocols.

General Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a kinase inhibitor like this compound typically follows a multi-step workflow, starting with high-throughput screening and progressing to detailed cellular and in vivo validation.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to block 50% of a kinase's activity.

Objective: To measure the potency (IC50) of this compound against recombinant SIK1, SIK2, and SIK3.

Principle: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the SIK enzyme. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).

-

Serially dilute this compound in DMSO, followed by a final dilution in assay buffer.

-

Prepare a solution of recombinant SIK enzyme (SIK1, SIK2, or SIK3) and the biotinylated peptide substrate in assay buffer.

-

Prepare a solution of ATP in assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the enzyme/substrate mixture to all wells.

-

Initiate the reaction by adding the ATP solution.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

-

Calculate the ratio of the two emission signals.

-

-

Analysis:

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular SIK Inhibition Assay (CRTC3 Nuclear Translocation)

This assay confirms that the inhibitor engages and blocks SIK activity within a cellular context.[22]

Objective: To visualize and quantify the effect of this compound on the subcellular localization of the SIK substrate, CRTC3.

Principle: In resting cells, SIKs phosphorylate CRTC3, causing it to be retained in the cytoplasm. Inhibition of SIKs leads to CRTC3 dephosphorylation and subsequent translocation into the nucleus. This change can be monitored using immunofluorescence microscopy.[22]

Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., U2OS cells) onto glass-bottom plates or coverslips.[22]

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).

-

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for CRTC3.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or confocal microscope.

-

Use image analysis software to define nuclear and cytoplasmic compartments based on the DAPI stain.

-

Quantify the fluorescence intensity of the CRTC3 signal in both compartments for each cell.

-

Calculate the nuclear-to-cytoplasmic intensity ratio as a measure of translocation.

-

Plot the ratio against the inhibitor concentration to determine the cellular EC50.

-

Co-Immunoprecipitation (Co-IP) for Interaction Studies

This protocol is used to investigate the physical interaction between SIKs and their putative substrates or binding partners in a cellular lysate.

Objective: To determine if a specific SIK isoform interacts with a protein of interest (e.g., HDAC4).

Methodology:

-

Cell Lysis:

-

Harvest cells expressing the proteins of interest.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-SIK2 antibody) or an isotype control IgG overnight at 4°C.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-HDAC4 antibody).

-

Also, probe for the bait protein to confirm successful immunoprecipitation.

-

An interaction is confirmed if the prey protein is detected in the lane corresponding to the bait IP but not in the IgG control lane.

-

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound|CAS 1876463-35-2|DC Chemicals [dcchemicals.com]

- 11. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Activation of the LKB1-SIK1 signaling pathway inhibits the TGF-β-mediated epithelial-mesenchymal transition and apoptosis resistance of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of SIK1 by phanginin A inhibits hepatic gluconeogenesis by increasing PDE4 activity and suppressing the cAMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the roles of salt-inducible kinases in cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SIK3-HDAC4 signaling pathway: the switch for transition between sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Feeding and Fasting Signals Converge on the LKB1-SIK3 Pathway to Regulate Lipid Metabolism in Drosophila | PLOS Genetics [journals.plos.org]

- 21. Salt-inducible kinases regulate growth through the Hippo signalling pathway in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identifying Inhibitors of Inflammation: A Novel High-Throughput MALDI-TOF Screening Assay for Salt-Inducible Kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

WH-4-025: An In-depth Technical Guide on Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-025 is a small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known downstream signaling effects of potent, structurally related pan-SIK inhibitors such as HG-9-91-01 and YKL-05-099 to provide a comprehensive overview of the anticipated biological consequences of this compound administration. Inhibition of SIKs by compounds like this compound modulates inflammatory responses, induces apoptosis in cancer cells, and influences cell cycle progression. This is primarily achieved through the dephosphorylation and subsequent nuclear translocation of key downstream targets, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This guide presents the core signaling pathways, quantitative data from related SIK inhibitors, and detailed experimental protocols relevant to the study of this compound.

Introduction to this compound and Salt-Inducible Kinases (SIKs)

This compound is identified as a potent inhibitor of Salt-Inducible Kinases (SIKs)[1][2]. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of metabolic and inflammatory pathways. SIKs exert their effects by phosphorylating and thereby inactivating downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, preventing their nuclear functions.

The inhibition of SIKs by small molecules like this compound is expected to reverse this process, leading to the dephosphorylation and nuclear translocation of CRTCs and HDACs. This, in turn, modulates the expression of a wide array of genes, leading to significant physiological effects, including potent anti-inflammatory responses and the induction of apoptosis in cancer cells. Due to the limited availability of specific experimental data for this compound, this guide will utilize data from well-characterized, structurally related pan-SIK inhibitors, HG-9-91-01 and YKL-05-099, to illustrate the downstream signaling effects.

Core Downstream Signaling Pathways of this compound

The primary mechanism of action of this compound is through the inhibition of SIKs, which unleashes the activity of CRTCs and Class IIa HDACs.

The SIK-CRTC-CREB Signaling Axis

Under basal conditions, SIKs phosphorylate CRTCs, leading to their cytoplasmic retention. Inhibition of SIKs by this compound allows for the dephosphorylation of CRTCs, which then translocate to the nucleus and co-activate the transcription factor CREB (cAMP response element-binding protein). This leads to the transcription of CREB target genes, including the anti-inflammatory cytokine IL-10.

The SIK-HDAC Signaling Axis

Similar to CRTCs, Class IIa HDACs are also phosphorylated by SIKs and retained in the cytoplasm. SIK inhibition leads to their dephosphorylation and nuclear translocation, where they can influence gene expression. This pathway is also implicated in the regulation of inflammatory responses.

Quantitative Data on the Effects of SIK Inhibition

The following tables summarize quantitative data obtained from studies on the potent pan-SIK inhibitors HG-9-91-01 and YKL-05-099, which are expected to have similar effects to this compound.

Table 1: Inhibitory Activity of Related SIK Inhibitors

| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [3][4][5] |

| YKL-05-099 | ~10 | ~40 | ~30 | [6][7] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [8] |

Table 2: Effects of SIK Inhibition on Cytokine Production in Macrophages

| Compound | Cell Type | Treatment | IL-10 Production | TNF-α Production | Reference |

| HG-9-91-01 | Human Myeloid Cells | TLR2/4 agonists | Increased | Decreased | [9] |

| YKL-05-099 | Mouse BMDCs | Zymosan A | Potentiated (EC50 ~460 nM) | Suppressed | [6][10] |

| YKL-05-099 | Mouse Serum (in vivo) | 20 mg/kg dose | > 2-fold increase | Reduced | [6] |

Table 3: Effects of SIK Inhibition on Cancer Cell Viability and Apoptosis

| Compound | Cell Line | Effect | Quantitative Data | Reference |

| YKL-05-099 | AML Cell Lines | Cell-cycle arrest and apoptosis | EC50 values in the low micromolar range | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream effects of SIK inhibitors.

Western Blot Analysis of CREB Phosphorylation

This protocol is adapted from studies investigating the effects of SIK inhibitors on CREB signaling.

Objective: To determine the effect of this compound on the phosphorylation of CREB at Serine 133.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-CREB (Ser133), anti-total CREB, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB, total CREB, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate. Visualize bands using an imaging system.

-

Analysis: Quantify band intensities and normalize p-CREB levels to total CREB and the loading control (β-actin).

References

- 1. oncotarget.com [oncotarget.com]

- 2. In Vivo Detection of Apoptosis | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HG-9-91-01 | SIK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WH-4-025 in DMSO

These application notes provide detailed protocols for the dissolution and storage of the Salt-inducible kinase (SIK) inhibitor, WH-4-025, in dimethyl sulfoxide (DMSO) for use in research and drug development.

Introduction

This compound is a potent inhibitor of Salt-inducible kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological processes.[1][2][3][4] Proper handling and storage of this compound are critical to maintain its stability and ensure accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small organic molecules, including this compound, due to its ability to dissolve both polar and nonpolar compounds.[5] This document outlines the recommended procedures for preparing and storing stock solutions of this compound in DMSO.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Reference |

| Molecular Weight | 741.76 g/mol | [1][2][3] |

| Molecular Formula | C39H38F3N7O5 | [1][2][3] |

| CAS Number | 1876463-35-2 | [1][3][4] |

| Solubility in DMSO | 125 mg/mL (168.52 mM) | [1][2][3][4] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration in cell-based assays. Adjustments to the calculations can be made to prepare stock solutions of different concentrations.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 741.76 g/mol * 1000 mg/g = 7.4176 mg

-

-

-

Weighing the this compound:

-

Carefully weigh out 7.42 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Adding DMSO:

-

Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use high-purity DMSO as its hygroscopic nature can impact solubility.[1]

-

-

Dissolution:

-

Aliquoting and Storage:

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution in DMSO.

References

Application Notes and Protocols for In Vivo Study of WH-4-025, a Dual STAT3 and KRAS Pathway Inhibitor

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) and the KRAS signaling pathway are critical mediators of tumor cell proliferation, survival, and immune evasion.[1][2][3] Oncogenic KRAS mutations are prevalent in some of the most aggressive human cancers, including pancreatic, colorectal, and lung cancers.[1] However, direct inhibition of KRAS has been challenging, and resistance often emerges.[3] Recent studies indicate that STAT3 activation can sustain tumorigenicity following the ablation of mutant KRAS, suggesting that dual targeting of both pathways could be a powerful therapeutic strategy to overcome resistance and enhance anti-tumor efficacy.[2][4][5]

WH-4-025 is a novel small molecule inhibitor designed to dually target STAT3 and the KRAS signaling pathway. These application notes provide a comprehensive protocol for designing and executing an in vivo study to evaluate the preclinical efficacy of this compound using a human tumor xenograft model in immunodeficient mice. The protocols outlined below cover animal model selection, drug formulation and administration, efficacy evaluation, and pharmacodynamic assessments.

References

- 1. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Frontiers | Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigorates anti-tumor immunity [frontiersin.org]

- 4. STAT3 Sustains Tumorigenicity Following Mutant KRAS Ablation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In This Issue: Volume 116, Issue 5, May 2025 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Macrophage Treatment

Disclaimer: Initial searches for "WH-4-025" did not yield specific results regarding its concentration for treating macrophages. The following application notes and protocols are based on the publicly available data for the compound NK-4 , which has been studied for its effects on macrophage polarization and function. Researchers should validate these protocols for their specific experimental context.

Introduction

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. Their functional phenotype can be broadly categorized into the pro-inflammatory M1-like state and the anti-inflammatory M2-like state. The ability to modulate macrophage polarization is a key therapeutic strategy for various diseases, including chronic wounds, infections, and cancer. NK-4 is a compound that has been shown to influence macrophage polarization, primarily driving them towards an M1-like phenotype, which is crucial for enhancing the initial inflammatory response in wound healing.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effect of NK-4 on macrophages. These concentrations and observed effects can serve as a starting point for experimental design.

Table 1: Effective Concentrations of NK-4 on THP-1 Macrophages

| Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |

| 1, 3, 5 µM | THP-1 derived macrophages | 3 days | Dose-dependent decrease in TNF-α and increase in IL-10 production after co-culture with apoptotic cells and LPS stimulation.[1] | [1] |

| 3, 5 µM | THP-1 derived macrophages | 3 days | Increased phagocytosis of apoptotic Jurkat E6.1 cells.[1] | [1] |

| 4, 5 µM | THP-1 derived macrophages | 3 days | Induced morphological features characteristic of M1 macrophages.[1] | [1] |

Table 2: Effects of NK-4 on Macrophage Phenotype and Function

| Parameter | Treatment Condition | Result | Reference |

| Morphology | 4 or 5 µM NK-4 for 3 days | Characteristic M1 macrophage morphology | [1] |

| M1 Markers (CD38, CD86) | NK-4 treatment | Increased expression | [1] |

| Phagocytosis (Latex beads) | NK-4 treatment | Enhanced phagocytosis | [1] |

| Phagocytosis (Apoptotic cells) | 3 and 5 µM NK-4 for 3 days | Increased frequency of phagocytic macrophages by 3.4-fold | [1] |

| Cytokine Production (LPS stimulation) | NK-4 treatment | Increased ratio of TNF-α to IL-10 | [1] |

| Phenotypic Switch (Co-culture with apoptotic cells) | 1, 3, or 5 µM NK-4 for 3 days | Switch from M1-like to M2-like phenotype (inverted TNF-α/IL-10 ratio) | [1] |

| Signaling Pathway (TNF-α production) | NK-4 treatment | Involvement of ERK MAPK signaling pathway | [1] |

| Signaling Pathway (IL-10 upregulation post-efferocytosis) | NK-4 treatment and co-culture with apoptotic cells | Activation of PI3K/Akt signaling pathway | [1] |

Experimental Protocols

THP-1 Cell Differentiation into Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 12-well tissue culture plates

Procedure:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed THP-1 cells at a density of 5 x 10^5 cells/mL in tissue culture plates.

-

Add PMA to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, macrophages will be adherent to the plate. Aspirate the medium and wash the cells gently with sterile PBS.

-

Add fresh, complete medium without PMA and allow the cells to rest for 24 hours before starting the experiment.

Treatment of Macrophages with NK-4

This protocol outlines the treatment of differentiated THP-1 macrophages with NK-4.

Materials:

-

Differentiated THP-1 macrophages

-

NK-4 compound

-

DMSO (vehicle control)

-

Complete RPMI-1640 medium